molecular formula C12H18NO4- B12330555 1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,4,7-tetrahydroazepine-3-carboxylate

1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,4,7-tetrahydroazepine-3-carboxylate

Cat. No.: B12330555
M. Wt: 240.28 g/mol
InChI Key: XAOOALCEJMAQKV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,4,7-tetrahydroazepine-3-carboxylate is a chemical compound with a molecular formula of C12H21NO4. It is a derivative of azepine, a seven-membered heterocyclic compound containing nitrogen. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,4,7-tetrahydroazepine-3-carboxylate typically involves the reaction of azepine derivatives with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,4,7-tetrahydroazepine-3-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,4,7-tetrahydroazepine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,4,7-tetrahydroazepine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,4,7-tetrahydroazepine-3-carboxylate is unique due to its specific structure, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C12H18NO4-

Molecular Weight

240.28 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,7-tetrahydroazepine-3-carboxylate

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-7-5-4-6-9(8-13)10(14)15/h4-5,9H,6-8H2,1-3H3,(H,14,15)/p-1

InChI Key

XAOOALCEJMAQKV-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)N1CC=CCC(C1)C(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.